2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide
Description
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide is a brominated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bromine atom at position 3 and a propan-2-amine group at position 5, stabilized as a hydrobromide salt. The bromine atom enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the hydrobromide counterion improves solubility in polar solvents.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O.BrH/c1-5(2,7)3-8-4(6)9-10-3;/h7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBBCHUWNAEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)Br)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.
Chemical Reactions Analysis
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.
Substitution: The bromine atom in the oxadiazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxadiazole Derivatives
*Estimated molecular formula and weight based on structural analogy.
Structural and Functional Differences
- Bromine vs. Methyl/No Substituent: The target compound’s 3-bromo group increases electrophilicity compared to the 3-methyl analog , enhancing reactivity in cross-coupling or substitution reactions. This contrasts with the trifluoroacetic acid derivative, which lacks a halogen, favoring stability in polar environments .
- Counterion Effects : The hydrobromide salt likely offers superior aqueous solubility relative to the hydrochloride and trifluoroacetic acid salts , critical for biological assays.
- Heterocycle Core : Unlike the thiadiazole analog in , the oxadiazole core in the target compound may confer distinct electronic properties, influencing binding affinity in drug design.
Biological Activity
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide, with the CAS number 2174001-56-8, is a compound that has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide is , with a molecular weight of 286.95 g/mol. Its structure includes a brominated oxadiazole ring, which is pivotal in its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2174001-56-8 |
| Molecular Formula | C₅H₉Br₂N₃O |
| Molecular Weight | 286.95 g/mol |
| Purity | 95% (typical) |
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds derived from the oxadiazole framework demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures to 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide have shown IC50 values as low as 1.143 µM against renal cancer cells and approximately 2.76 µM against ovarian cancer cells .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | Renal Cancer | 1.143 |
| Oxadiazole Derivative B | Ovarian Cancer | 2.76 |
| Oxadiazole Derivative C | Colon Adenocarcinoma | 9.27 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. In vitro evaluations revealed that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative D | Staphylococcus aureus | 0.22 |
| Oxadiazole Derivative E | Escherichia coli | 0.25 |
Anti-inflammatory Activity
Studies have indicated that oxadiazole derivatives possess anti-inflammatory properties as well. For example, in vivo tests demonstrated a significant reduction in paw edema in carrageenan-induced models when treated with oxadiazole compounds .
The biological activity of oxadiazoles is often linked to their ability to inhibit key enzymes and pathways involved in disease processes. For instance:
- Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression patterns beneficial for cancer treatment.
- Carbonic Anhydrase : Inhibition may contribute to antimicrobial effects by disrupting pH homeostasis in bacteria.
Case Studies
A notable case study focused on the synthesis and evaluation of a series of oxadiazole derivatives where one specific derivative was shown to significantly enhance antitumor activity compared to its predecessors . This study underscores the importance of structural modifications in enhancing biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
